Pentanal, 2-methyl-, (R)-

Description

BenchChem offers high-quality Pentanal, 2-methyl-, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanal, 2-methyl-, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53531-14-9 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(2R)-2-methylpentanal |

InChI |

InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3/t6-/m1/s1 |

InChI Key |

FTZILAQGHINQQR-ZCFIWIBFSA-N |

Isomeric SMILES |

CCC[C@@H](C)C=O |

Canonical SMILES |

CCCC(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

(R)-2-methylpentanal chemical properties and structure

An In-depth Technical Guide to (R)-2-methylpentanal: Chemical Properties and Structure

Introduction

(R)-2-methylpentanal is a chiral organic compound classified as a branched-chain aliphatic aldehyde.[1][2][3] Its stereochemistry, designated by the (R)-configuration at the C2 position, is a critical determinant of its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for (R)-2-methylpentanal, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The physicochemical properties of 2-methylpentanal have been well-documented. While some data points are for the racemic mixture, they provide a close approximation for the (R)-enantiomer. All quantitative data are summarized in the table below for clarity and ease of comparison.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-methylpentanal | [4] |

| Synonyms | (R)-2-methylvaleraldehyde | [4] |

| CAS Number | 53531-14-9 | [4][5] |

| Molecular Formula | C₆H₁₂O | [2][4][5] |

| Molecular Weight | 100.16 g/mol | [1][4][6][7] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 117-120 °C | [1][6][7][8] |

| Melting Point | -100 °C | [1] |

| Density | 0.808 - 0.809 g/mL at 25 °C | [6][7][8] |

| Solubility in Water | 4.2 g/L at 25 °C | [8][9] |

| Other Solubilities | Soluble in ether and acetone; slightly soluble in carbon tetrachloride.[1] | |

| Refractive Index (n20/D) | 1.401 | [7][8] |

| Vapor Density | 3.45 (vs air) | [7][10] |

| Autoignition Temperature | 390 °F (199 °C) | [7][10] |

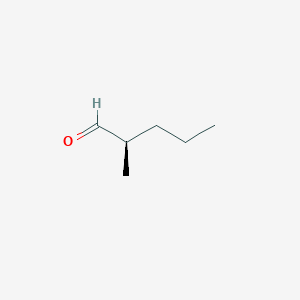

Chemical Structure and Stereochemistry

(R)-2-methylpentanal possesses a chiral center at the second carbon atom, which is bonded to a methyl group, a propyl group, a hydrogen atom, and a formyl group (aldehyde). The "(R)" designation, derived from the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this stereocenter. The formyl group receives the highest priority, followed by the propyl group, the methyl group, and finally the hydrogen atom.

The structural formula is CH₃CH₂CH₂CH(CH₃)CHO.[3][7] The Simplified Molecular-Input Line-Entry System (SMILES) representation for the (R)-enantiomer is CCC--INVALID-LINK--C=O.[4]

Experimental Protocols

Synthesis of 2-Methylpentanal (General)

A common industrial method for preparing 2-methylpentanal involves the aldol condensation of propionaldehyde. This is followed by dehydration and subsequent hydrogenation of the resulting aldol product to yield the final aldehyde.[3]

A specific laboratory synthesis involves the hydrogenation of an aqueous solution of 2-methyl-2-propyl-3-hydroxypropanal over a catalyst at elevated temperature and pressure (e.g., 130 °C and 30 bar).[11] The resulting product is then purified by fractional distillation.[11]

Analysis by High-Performance Liquid Chromatography (HPLC)

2-Methylpentanal can be analyzed using a reverse-phase (RP) HPLC method.[12]

-

Column: Newcrom R1 HPLC column[12]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[12]

-

Detection: For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[12]

-

Notes: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[12]

Chemical Behavior and Logical Relationships

Racemization in Acidic or Basic Solutions

When (R)-2-methylpentanal is dissolved in an acidic or basic solution, it can undergo racemization, resulting in a mixture of both the (R) and (S) enantiomers. This occurs because the chiral carbon is alpha to the carbonyl group. In the presence of an acid or base, the molecule can tautomerize to form an achiral enol or enolate intermediate.[13] The subsequent reformation of the aldehyde can occur from either face of the planar enolate, leading to the formation of both enantiomers.[13]

Caption: Racemization of (R)-2-methylpentanal via an achiral enolate intermediate.

Workflow for HPLC Analysis

The general workflow for analyzing a sample of (R)-2-methylpentanal using HPLC is outlined below. This process ensures accurate quantification and purity assessment.

Caption: General experimental workflow for the HPLC analysis of (R)-2-methylpentanal.

References

- 1. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pentanal, 2-methyl- [webbook.nist.gov]

- 3. 2-Methylpentanal - Wikipedia [en.wikipedia.org]

- 4. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-2-methylpentanal [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 2-甲基戊醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. Showing Compound 2-Methylpentanal (FDB008201) - FooDB [foodb.ca]

- 10. 2-Methylpentanal 98 123-15-9 [sigmaaldrich.com]

- 11. prepchem.com [prepchem.com]

- 12. 2-Methylpentanal | SIELC Technologies [sielc.com]

- 13. quora.com [quora.com]

Spectroscopic Analysis of (R)-2-methylpentanal: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-methylpentanal, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Additionally, this document outlines the experimental protocols for acquiring such data and features a workflow diagram for the spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-2-methylpentanal.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for 2-methylpentanal

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (Aldehyde) | 9.62 | d | 2.5 |

| H-2 | 2.36 | m | - |

| H-3 | 1.36 | m | - |

| H-4 | 1.68 | m | - |

| H-5 | 0.93 | t | 7.3 |

| 2-CH₃ | 1.09 | d | 7.0 |

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-methylpentanal

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~205 |

| C-2 | ~50 |

| C-3 | ~35 |

| C-4 | ~20 |

| C-5 | ~14 |

| 2-CH₃ | ~15 |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 2-methylpentanal

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 2960-2870 | Strong | C-H | Alkane Stretch |

| 2720-2700 | Medium | C-H | Aldehyde C-H Stretch |

| 1730-1725 | Strong | C=O | Aldehyde Carbonyl Stretch |

| 1465 | Medium | C-H | Alkane Bend |

| 1380 | Medium | C-H | Alkane Bend |

Sample preparation: Neat liquid film

Mass Spectrometry (MS) Data

Table 4: Major Peaks in the Electron Ionization (EI) Mass Spectrum of 2-methylpentanal

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | 5 | [M]⁺ (Molecular Ion) |

| 71 | 35 | [M - CHO]⁺ |

| 57 | 100 | [C₄H₉]⁺ |

| 43 | 80 | [C₃H₇]⁺ |

| 29 | 65 | [CHO]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (R)-2-methylpentanal.

Materials:

-

(R)-2-methylpentanal

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Pasteur pipette

-

Glass wool

Procedure:

-

Sample Preparation:

-

Place approximately 10-20 mg of (R)-2-methylpentanal into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

-

Gently swirl the vial to ensure the sample is fully dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool into a 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

-

¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

The acquisition time should be around 3-4 seconds.

-

A relaxation delay of 1-2 seconds is recommended.

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR:

-

Set the spectral width to approximately 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

The acquisition time should be around 1-2 seconds.

-

A relaxation delay of 2-5 seconds is recommended.

-

A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

-

-

Data Acquisition and Processing:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity.

-

Acquire the Free Induction Decay (FID).

-

Perform a Fourier transform on the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of neat (R)-2-methylpentanal.

Materials:

-

(R)-2-methylpentanal

-

Two sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette

-

Acetone (for cleaning)

-

Kimwipes

Procedure:

-

Sample Preparation:

-

Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a small amount of acetone and gently wiping with a Kimwipe.

-

Using a Pasteur pipette, place one to two drops of (R)-2-methylpentanal onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is set to acquire a spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Post-Analysis:

-

Remove the salt plates from the spectrometer.

-

Clean the plates thoroughly with acetone and return them to a desiccator for storage.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of (R)-2-methylpentanal.

Materials:

-

(R)-2-methylpentanal

-

Dichloromethane (CH₂Cl₂) or other suitable volatile solvent

-

GC vial with a septum cap

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of (R)-2-methylpentanal (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.

-

Transfer the solution to a GC vial and seal with a septum cap.

-

-

Instrument Setup (Typical Parameters):

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, set to 250 °C with a split ratio of 50:1.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 25 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Acquisition:

-

Inject 1 µL of the prepared sample into the GC.

-

The sample is vaporized and separated on the GC column.

-

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-methylpentanal in the total ion chromatogram (TIC).

-

Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (R)-2-methylpentanal.

Navigating the Stereochemical Landscape of 2-Methylpentanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a chiral aldehyde with the chemical formula C₆H₁₂O, serves as a crucial intermediate in the synthesis of various organic compounds, most notably the tranquilizer meprobamate. Its single chiral center at the second carbon position gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these stereoisomers can lead to significant differences in their physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the chirality and stereochemistry of 2-methylpentanal, including its synthesis, separation, and analysis, with a focus on the principles and techniques relevant to researchers and professionals in drug development.

Physicochemical Properties of 2-Methylpentanal Enantiomers

The separation and characterization of enantiomers are fundamental in stereochemistry. While many physical properties of enantiomers are identical, their interaction with plane-polarized light, known as optical activity, is a defining characteristic. Due to a lack of available data for the specific rotation of 2-methylpentanal enantiomers, this guide presents data for the structurally similar compound, 2-methyl-1-butanol, to illustrate the principle. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left.

| Property | Racemic 2-Methylpentanal | (R)-2-methylpentanal | (S)-2-methylpentanal | (R)-(+)-2-Methyl-1-butanol (Illustrative) | (S)-(-)-2-Methyl-1-butanol (Illustrative) |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight ( g/mol ) | 100.16 | 100.16 | 100.16 | 88.15 | 88.15 |

| Boiling Point (°C) | 118-119 | Not available | Not available | 128 | 128 |

| Density (g/cm³) | ~0.813 | Not available | Not available | ~0.819 | ~0.819 |

| Specific Rotation (°) | 0 | Not available | Not available | +5.756[1] | -5.756[1] |

Table 1: Physicochemical Properties of 2-Methylpentanal and Illustrative Data for 2-Methyl-1-butanol Enantiomers.

Experimental Protocols

Enantioselective Synthesis via Organocatalysis

The asymmetric synthesis of α-branched aldehydes can be achieved with high enantioselectivity using organocatalysis. Proline and its derivatives are effective catalysts for the α-alkylation of aldehydes. The following is a general protocol that can be adapted for the synthesis of 2-methylpentanal.

Principle: A chiral secondary amine catalyst, such as a proline derivative, reacts with an aldehyde to form a nucleophilic enamine intermediate. The chirality of the catalyst directs the subsequent alkylation step to favor the formation of one enantiomer over the other.

General Protocol:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10-20 mol%) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Addition of Aldehyde: Add propanal (1.0 equivalent) to the catalyst solution and stir for 10-15 minutes to allow for enamine formation.

-

Addition of Alkylating Agent: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) and add the alkylating agent, in this case, a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched 2-methylpentanal.

-

Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

References

Physical and chemical characteristics of (R)-2-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of (R)-2-methylpentanal. The information is curated for professionals in research and development, with a focus on delivering precise data, detailed experimental protocols, and clear visual representations of key processes.

Physicochemical Properties

(R)-2-methylpentanal, a chiral aldehyde, is a colorless liquid.[1] Its properties are crucial for its application as a synthetic intermediate in various chemical processes, including the production of pharmaceuticals.[1]

General and Physical Properties

The fundamental physical and identifying properties of (R)-2-methylpentanal are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [2] |

| Molecular Weight | 100.16 g/mol | [3] |

| CAS Number | 53531-14-9 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 119-120 °C (for the racemate) | [4] |

| 392 K (119 °C) | [5] | |

| Density | 0.808 g/mL at 25 °C (for the racemate) | [4] |

| Solubility | Soluble in water (4.2 g/L at 25 °C), ether, and acetone. | [4][6] |

| Refractive Index (n²⁰/D) | 1.401 (for the racemate) | [4] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of (R)-2-methylpentanal.

| Spectrum Type | Key Features and Peaks | Reference |

| ¹H NMR | 9.62 ppm (t, 1H, -CHO) , 2.36 ppm (m, 1H, -CH(CH₃)-), 1.68 ppm (m, 2H, -CH₂-), 1.36 ppm (m, 2H, -CH₂-), 1.09 ppm (d, 3H, -CH(CH₃)-), 0.93 ppm (t, 3H, -CH₃) | [1] |

| IR Spectroscopy | 1740-1720 cm⁻¹ (C=O stretch, strong) , 2830-2695 cm⁻¹ (O=C-H stretch, moderate) | [4] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 100. Key fragments: m/z = 58 (McLafferty rearrangement), m/z = 71, m/z = 43. | [1][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of (R)-2-methylpentanal are provided below.

Synthesis via Biocatalytic Kinetic Resolution

This protocol describes a method for obtaining (R)-2-methylpentanal through the kinetic resolution of racemic 2-methylpentanal. The process relies on the enantioselective reduction of the (R)-enantiomer to (R)-2-methylpentanol by an evolved ketoreductase, leaving the desired (S)-2-methylpentanal unreacted. For the synthesis of (R)-2-methylpentanal, an enzyme with the opposite enantioselectivity would be employed. The following is an adaptation for the conceptual synthesis of the (R)-enantiomer.

Materials:

-

Racemic 2-methylpentanal

-

Evolved ketoreductase (KRED) with selectivity for the (S)-enantiomer

-

NADP⁺ (cofactor)

-

Isopropanol (cosubstrate for cofactor regeneration)

-

Triethanolamine buffer (1 M, pH 7.0)

-

Methyl tert-butyl ether (MTBE)

-

EDTA solution

Procedure:

-

In a temperature-controlled reaction vessel, prepare a buffered solution of triethanolamine.

-

Add the evolved ketoreductase enzyme and NADP⁺ to the buffer.

-

Introduce racemic 2-methylpentanal and isopropanol to the reaction mixture.

-

Maintain the reaction at a constant temperature (e.g., 25 °C) with gentle agitation.

-

Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining 2-methylpentanal.

-

Once the desired enantiomeric excess of (R)-2-methylpentanal is achieved (typically before 50% conversion to prevent the reduction of the R-enantiomer), quench the reaction by adding an EDTA solution to inactivate the enzyme.[8]

-

Extract the (R)-2-methylpentanal from the aqueous phase using MTBE.

-

Combine the organic extracts and proceed with purification.

Purification by Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Charge the round-bottom flask with the crude (R)-2-methylpentanal obtained from the synthesis.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Begin heating the flask gently with the heating mantle.

-

Slowly increase the temperature until the mixture begins to boil.

-

Observe the temperature at the distillation head. Collect the fraction that distills at the boiling point of 2-methylpentanal (119-120 °C at atmospheric pressure).[4][6]

-

Discard any initial lower-boiling fractions and any higher-boiling residue.

-

Store the purified (R)-2-methylpentanal in a tightly sealed container under an inert atmosphere if necessary.

Analytical Methods: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of (R)-2-methylpentanal.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Chiral Column: A chiral stationary phase (CSP) column, such as one based on derivatized cyclodextrins or polysaccharide-based chiral selectors. The choice of column is critical and may require screening.

-

Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A common starting point is an 80:20 (v/v) mixture.[9]

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection Wavelength: Determined by the UV absorbance of the analyte. For aldehydes, this is often in the range of 210-220 nm.

-

Column Temperature: Maintained at a constant temperature, typically between 20-40 °C.

Procedure:

-

Prepare a standard solution of racemic 2-methylpentanal and a solution of the (R)-2-methylpentanal sample in the mobile phase.

-

Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the (R)-2-methylpentanal sample.

-

Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times from the racemic standard.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers.

Visualizations

The following diagrams illustrate key workflows related to (R)-2-methylpentanal.

Caption: Workflow for the synthesis and purification of (R)-2-methylpentanal.

Caption: Workflow for the chiral analysis of (R)-2-methylpentanal by HPLC.

References

- 1. Methyl valeraldehyde (123-15-9) 1H NMR [m.chemicalbook.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0031578) [hmdb.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. researchgate.net [researchgate.net]

- 6. How To [chem.rochester.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Enantiomers of 2-Methylpentanal: Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentanal, a chiral aldehyde with the chemical formula C₆H₁₂O, exists as two distinct enantiomers: (R)-2-methylpentanal and (S)-2-methylpentanal. These stereoisomers, while possessing identical physical properties in an achiral environment, often exhibit different biological activities and sensory characteristics. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies for the enantiomers of 2-methylpentanal, a compound of interest in flavor chemistry, food science, and as a precursor in pharmaceutical synthesis.[1]

Discovery and Synthesis

The synthesis of 2-methylpentanal is typically achieved through the aldol condensation of propionaldehyde, which is then followed by dehydration and hydrogenation of the resulting aldol product.[1] While the racemic mixture has been known for some time, the isolation and characterization of the individual enantiomers have been driven by the increasing interest in stereospecific synthesis and the recognition that enantiomers can have unique biological and sensory properties.

Natural Occurrence and Formation

2-Methylpentanal has been identified as a volatile compound in a variety of natural products, contributing to their characteristic aromas. It is often formed during fermentation processes through the metabolic pathways of microorganisms. In fermented foods, branched-chain aldehydes like 2-methylpentanal can be produced from the breakdown of amino acids.[2]

While quantitative data on the enantiomeric distribution of 2-methylpentanal in many natural sources remains limited, research into the chiral compounds of various foods provides a basis for its expected presence. A comprehensive review of chiral compounds in dairy products identified two chiral aldehydes, highlighting the potential for enantiomeric variation of such compounds in cheese.[3][4] Studies on Cheddar cheese have identified a range of volatile aldehydes, although the enantiomeric distribution of 2-methylpentanal was not specified.[5][6][7][8] The compound has also been detected in garden onions (Allium cepa), though not quantified.[9]

The table below summarizes the known and potential occurrences of 2-methylpentanal in natural products.

| Natural Source | Presence of 2-Methylpentanal | Enantiomeric Ratio (R:S) | Reference |

| Garden Onion (Allium cepa) | Detected | Not Determined | [9] |

| Fermented Dairy (e.g., Cheese) | Potential | Not Determined | [3][4] |

| Other Fermented Foods | Potential | Not Determined | [2] |

Sensory Properties of 2-Methylpentanal Enantiomers

The sensory properties of chiral molecules can differ significantly between enantiomers. For 2-methylpentanal, it is described as having ethereal, fruity, and green tasting notes.[9] While specific odor thresholds and detailed descriptors for the individual (R) and (S) enantiomers of 2-methylpentanal are not widely reported, studies on structurally similar branched-chain aldehydes provide valuable insights. For instance, the enantiomers of the related compound 2-pentanol have distinct sensory profiles, with the (R)-enantiomer described as having paint, rubber, and grease notes, while the (S)-form has mint, plastic, and pungent notes. This suggests that the (R) and (S) forms of 2-methylpentanal are also likely to possess unique aroma characteristics.

Experimental Protocols for Chiral Analysis

The separation and quantification of 2-methylpentanal enantiomers are primarily achieved using chiral gas chromatography (GC), often coupled with mass spectrometry (MS) for definitive identification.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a common technique for extracting volatile and semi-volatile compounds from a food matrix without the use of solvents.

-

Sample Equilibration: A known quantity of the homogenized food sample (e.g., cheese, fruit puree) is placed in a sealed vial.

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific time to allow volatile compounds to partition into the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption: The fiber is then retracted and inserted into the hot inlet of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic Separation:

-

Column: A chiral capillary column is essential for separating the enantiomers. Cyclodextrin-based stationary phases, such as those containing substituted β-cyclodextrin, are commonly used.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200-250°C).

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) is typically used.

-

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is common.

-

Detection Mode: Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted quantification of the 2-methylpentanal enantiomers.

-

The following diagram illustrates a typical workflow for the chiral analysis of 2-methylpentanal in a food sample.

Logical Relationships in Chiral Analysis

The fundamental principle of chiral analysis is the differentiation of enantiomers based on their interaction with a chiral environment, in this case, the chiral stationary phase of the GC column.

Conclusion and Future Perspectives

The study of the enantiomers of 2-methylpentanal is an emerging area with implications for food authenticity, flavor chemistry, and pharmaceutical manufacturing. While the presence of this chiral aldehyde in various natural products is known or inferred, there is a clear need for more quantitative studies to determine the natural enantiomeric distribution in a wider range of foods and beverages. Furthermore, detailed sensory analysis of the individual (R) and (S) enantiomers will provide a more complete understanding of their contribution to the overall aroma profiles of these products. Advances in chiral analytical techniques will undoubtedly facilitate these future investigations, leading to a deeper appreciation of the role of stereochemistry in the natural world and its applications in science and industry.

References

- 1. 2-Methylpentanal - Wikipedia [en.wikipedia.org]

- 2. The regulation of key flavor of traditional fermented food by microbial metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of cooked cheese flavor: Volatile components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cheddar Cheese with Different Ripening Times: Analysis of Volatile Aroma Components and Electronic Nose Discrimination [spkx.net.cn]

- 8. Key aroma compounds identified in Cheddar cheese with different ripening times by aroma extract dilution analysis, odor activity value, aroma recombination, and omission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Showing Compound 2-Methylpentanal (FDB008201) - FooDB [foodb.ca]

A Technical Guide to the Thermochemical Data of (R)-2-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

This technical guide provides an in-depth overview of the thermochemical data for (R)-2-methylpentanal. Due to the limited availability of specific experimental data in public databases, this document focuses on the foundational aspects of acquiring and understanding these properties. It outlines the standard experimental protocols for determining key thermochemical parameters for liquid aldehydes and presents a relevant reaction pathway to illustrate the compound's chemical behavior.

Quantitative Thermochemical Data

| Thermochemical Property | Symbol | Value (kJ/mol) | Method of Determination |

| Standard Enthalpy of Formation | ΔfH° | Data not available | Combustion Calorimetry |

| Standard Molar Entropy | S° | Data not available | Adiabatic Calorimetry |

| Molar Heat Capacity (liquid) | C_p(l) | Data not available | Differential Scanning Calorimetry |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the primary thermochemical properties of a liquid organic compound like (R)-2-methylpentanal.

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured experimentally using a bomb calorimeter.[7][8]

Experimental Workflow: Combustion Calorimetry

Detailed Methodology:

-

Calibration of the Calorimeter: The heat capacity of the calorimeter (C_cal) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[7][8] A known mass of the standard is burned, and the resulting temperature change is measured. The heat capacity is calculated using the formula: C_cal = (q_known / ΔT)

-

Combustion of (R)-2-methylpentanal:

-

A precisely weighed sample of liquid (R)-2-methylpentanal is placed in a crucible inside the bomb calorimeter.

-

The bomb is sealed and filled with an excess of pure oxygen gas to ensure complete combustion.

-

The bomb is submerged in a known quantity of water within the insulated calorimeter vessel.

-

The initial temperature of the water is recorded.

-

The sample is ignited using an electrical fuse.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

-

Calculation of Enthalpy of Combustion: The heat absorbed by the calorimeter and its contents (q_cal) is calculated using the measured temperature change (ΔT) and the calorimeter's heat capacity: q_cal = C_cal * ΔT

The enthalpy of combustion (ΔcH°) of (R)-2-methylpentanal is then determined on a molar basis.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the balanced chemical equation for the combustion of 2-methylpentanal (C6H12O):

C6H12O(l) + 8.5 O2(g) → 6 CO2(g) + 6 H2O(l)

ΔcH° = [6 * ΔfH°(CO2, g) + 6 * ΔfH°(H2O, l)] - [ΔfH°(C6H12O, l) + 8.5 * ΔfH°(O2, g)]

The standard enthalpies of formation for CO2, H2O, and O2 are well-established, allowing for the calculation of ΔfH° for (R)-2-methylpentanal.

The standard molar entropy and heat capacity of a substance are typically determined using adiabatic calorimetry or differential scanning calorimetry (DSC) over a range of temperatures.

Experimental Protocol: Adiabatic Calorimetry

-

A known mass of the sample is placed in a calorimeter that is carefully insulated to prevent heat exchange with the surroundings.

-

A measured amount of electrical energy is supplied to the sample, causing a small increase in temperature.

-

The temperature change is precisely measured.

-

The heat capacity (Cp) at a given temperature is calculated from the energy input and the temperature rise.

-

These measurements are repeated over a wide range of temperatures, starting from near absolute zero.

-

The standard molar entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from 0 K to 298.15 K, accounting for any phase transitions.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

A small, weighed sample of (R)-2-methylpentanal is placed in a sample pan, and an empty reference pan is also prepared.

-

Both pans are heated at a constant rate.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

This difference in heat flow is directly proportional to the heat capacity of the sample.

Chemical Reactivity: Aldol Condensation

(R)-2-methylpentanal, like other aldehydes with an alpha-hydrogen, can undergo an aldol condensation reaction in the presence of a base. This reaction is a fundamental transformation in organic chemistry and is relevant to the stability and potential side-reactions of the compound.

Signaling Pathway: Aldol Condensation of 2-Methylpentanal

This diagram illustrates the key steps in the aldol condensation of 2-methylpentanal, a characteristic reaction of aldehydes with alpha-hydrogens.[9] The reaction proceeds through the formation of an enolate intermediate, which then acts as a nucleophile. The final product is an α,β-unsaturated aldehyde, formed after a dehydration step. This reactivity is crucial for understanding the potential for self-condensation and impurity formation in samples of (R)-2-methylpentanal.

References

- 1. (R)-2-methylpentanal [webbook.nist.gov]

- 2. (R)-2-methylpentanal [webbook.nist.gov]

- 3. "Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2-" by Douglas L. Purnell and Joseph W. Bozzelli [digitalcommons.njit.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to (R)-2-Methylpentanal: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-methylpentanal is a chiral aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereospecific nature makes it a crucial intermediate in the synthesis of complex molecules where precise stereochemistry is essential for biological activity. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key chemical data for (R)-2-methylpentanal. Furthermore, it details established experimental protocols for its synthesis and offers insights into its applications in drug development.

Nomenclature and Identifiers

A clear and unambiguous identification of chemical compounds is critical in research and development. This section provides a consolidated list of synonyms, IUPAC names, and registry numbers for (R)-2-methylpentanal and its related achiral form.

Table 1: Synonyms and Identifiers for 2-Methylpentanal and its (R)-enantiomer

| Identifier Type | (R)-2-methylpentanal | 2-Methylpentanal (racemic) |

| IUPAC Name | (2R)-2-methylpentanal[1] | 2-Methylpentanal[2] |

| CAS Registry Number | 53531-14-9[3] | 123-15-9[2][4] |

| Synonyms | (r)-2-methylvaleraldehyde[1] | 2-Methylvaleraldehyde[2][4] |

| Pentanal, 2-methyl-, (R)-[1] | α-Methylpentanal[2] | |

| 2-Formylpentane[2] | ||

| 2-Methyl-n-valeraldehyde | ||

| Valeraldehyde, 2-methyl-[2] | ||

| Molecular Formula | C6H12O[3] | C6H12O[2][4] |

| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol [2][4] |

| InChI | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3/t6-/m1/s1[1] | InChI=1S/C6H12O/c1-3-4-6(2)5-7/h5-6H,3-4H2,1-2H3[2] |

| InChIKey | FTZILAQGHINQQR-ZCFIWIBFSA-N[1] | FTZILAQGHINQQR-UHFFFAOYSA-N[2] |

| SMILES | CCC--INVALID-LINK--C=O[1] | CCCC(C)C=O[2] |

Physicochemical Properties

Understanding the physical and chemical properties of (R)-2-methylpentanal is essential for its handling, purification, and use in chemical reactions. The following table summarizes key quantitative data for the racemic 2-methylpentanal, which are largely representative of the (R)-enantiomer.

Table 2: Physicochemical Data for 2-Methylpentanal

| Property | Value | Conditions |

| Boiling Point | 119-120 °C | at 1 atm |

| Density | 0.808 g/mL | at 25 °C |

| Refractive Index (nD) | 1.401 | at 20 °C |

| Water Solubility | 4.2 g/L | at 25 °C |

| Flash Point | 16 °C | |

| Appearance | Colorless to light yellow liquid |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of (R)-2-methylpentanal.

Table 3: Spectroscopic Data for 2-Methylpentanal

| Spectroscopy Type | Key Peaks/Signals |

| Infrared (IR) Spectrum | A digitized IR spectrum is available through the NIST Chemistry WebBook, showing characteristic aldehyde C-H and C=O stretches.[5] |

| Mass Spectrum (EI) | The mass spectrum (electron ionization) is available from the NIST Chemistry WebBook, providing fragmentation patterns for structural confirmation.[6] |

| ¹H NMR | Predicted shifts would include a downfield aldehyde proton (CHO) signal, along with signals for the alkyl chain protons. |

| ¹³C NMR | A characteristic downfield peak for the carbonyl carbon is expected, in addition to peaks for the aliphatic carbons. |

Experimental Protocols

The synthesis of enantiomerically pure (R)-2-methylpentanal is a key step in its utilization. This section details two prominent synthetic strategies.

Synthesis via Aldol Condensation and Hydrogenation

A common industrial method to produce 2-methylpentanal involves the aldol condensation of propanal.[4] This initially yields 2-methyl-2-pentenal, which can then be selectively hydrogenated to the desired aldehyde. The enantioselective synthesis of the (R)-enantiomer requires a chiral catalyst or a subsequent resolution step.

Experimental Protocol: Aldol Condensation of Propanal

This protocol describes the general procedure for the aldol condensation of propanal to form 2-methyl-2-pentenal, the precursor to 2-methylpentanal.

-

Reaction Setup: In a reaction vessel, mix propanal with a nitrogenous organic base (e.g., pyrrolidine, morpholine) and an organic acid. The molar ratio of propanal to the nitrogenous base is typically in the range of 1:0.02 to 1:1.2.[7]

-

Reaction: Stir the mixture. The reaction is often carried out without a solvent.[7]

-

Workup: After the reaction is complete, add water to wash the mixture. The organic layer containing 2-methyl-2-pentenal is then separated.

-

Purification: The crude product can be purified by distillation.

-

Hydrogenation: The resulting 2-methyl-2-pentenal can be hydrogenated using a suitable catalyst to yield 2-methylpentanal. For the specific synthesis of (R)-2-methylpentanal, an asymmetric hydrogenation using a chiral catalyst would be required.

Biocatalytic Kinetic Resolution

A highly efficient method for obtaining enantiomerically pure (R)-2-methylpentanol, which can then be oxidized to (R)-2-methylpentanal, is through the biocatalytic kinetic resolution of racemic 2-methylvaleraldehyde (2-methylpentanal).[8]

Experimental Protocol: Biocatalytic Reduction of Racemic 2-Methylpentanal

This protocol outlines the key steps in the kinetic resolution using an evolved ketoreductase enzyme.[8]

-

Enzyme and Cofactor Preparation: Prepare a solution containing an evolved ketoreductase enzyme that selectively reduces the (R)-enantiomer of 2-methylpentanal. A cofactor such as NADPH is also required.

-

Reaction Mixture: Combine the racemic 2-methylpentanal with the enzyme and cofactor solution. The reaction is typically carried out in a buffered aqueous medium.

-

Bioreduction: Allow the reaction to proceed, during which the ketoreductase will selectively convert (R)-2-methylpentanal to (R)-2-methylpentanol, leaving the (S)-2-methylpentanal largely unreacted.

-

Reaction Monitoring and Quenching: Monitor the reaction progress to achieve the desired conversion (typically around 50% to maximize enantiomeric excess of both the product and the remaining starting material). The reaction can be stopped by adding a chelating agent like EDTA to inactivate the enzyme.[8]

-

Separation and Purification: Separate the resulting (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal. This can be achieved by techniques such as distillation or chromatography.

-

Oxidation (Optional): If (R)-2-methylpentanal is the desired final product, the purified (R)-2-methylpentanol can be oxidized using standard oxidation protocols for primary alcohols.

Applications in Drug Development

(R)-2-methylpentanal and its derivatives are important intermediates in the synthesis of several pharmaceutical compounds.

-

Meprobamate: 2-Methylpentanal is a precursor to the commercial tranquilizer meprobamate.[4]

-

Antibiotic Synthesis: (R)-2-methylpentanol, derived from (R)-2-methylpentanal, was utilized in the synthesis of the antibiotic Zincophorin.[8]

Experimental and Synthetic Workflows

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key workflows.

References

- 1. Pentanal, 2-methyl-, (R)- | C6H12O | CID 6994104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylpentaldehyde | C6H12O | CID 31245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-2-methylpentanal [webbook.nist.gov]

- 4. 2-Methylpentanal - Wikipedia [en.wikipedia.org]

- 5. Pentanal, 2-methyl- [webbook.nist.gov]

- 6. Pentanal, 2-methyl- [webbook.nist.gov]

- 7. CN103613488A - Preparation method of 2-methyl-2-pentenal - Google Patents [patents.google.com]

- 8. wxjs.chinayyhg.com [wxjs.chinayyhg.com]

A Methodological Whitepaper on the Molecular Modeling of (R)-2-methylpentanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the molecular modeling of (R)-2-methylpentanal, a chiral aldehyde with potential applications in fragrance science and as a synthetic precursor. Given the limited specific literature on this molecule, this document serves as a methodological roadmap, detailing the theoretical and computational protocols a researcher would employ for a thorough in-silico investigation.

(R)-2-methylpentanal is an organic compound with the chemical formula C6H12O.[1][2] Its chirality, stemming from the stereocenter at the second carbon, is a crucial feature that can dictate its interaction with biological receptors, making stereospecific modeling essential.[3] Molecular modeling provides a powerful lens to explore its conformational landscape, electronic properties, and potential bioactivity.

Core Modeling Workflow

A typical molecular modeling investigation for a small, flexible molecule like (R)-2-methylpentanal follows a multi-step, hierarchical approach. This workflow ensures that the computational expense is justified by the level of detail required at each stage, from a broad conformational search to detailed quantum mechanical calculations and dynamic simulations.

Caption: General workflow for molecular modeling.

Experimental and Computational Protocols

This section details the methodologies applicable to the study of (R)-2-methylpentanal.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[4] For a flexible molecule like (R)-2-methylpentanal, identifying the low-energy conformers is the first step in understanding its behavior.

Protocol:

-

Initial Structure Generation: A 3D structure of (R)-2-methylpentanal is generated from its SMILES representation (CCC--INVALID-LINK--C=O).[5]

-

Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or GAFF, is assigned to the structure.

-

Conformational Search: A systematic or stochastic search algorithm is employed to explore the potential energy surface. This involves rotating the single bonds (e.g., C2-C3, C3-C4) and evaluating the energy of each resulting conformer.

-

Energy Minimization: Each identified conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Clustering and Ranking: The resulting conformers are clustered based on root-mean-square deviation (RMSD) and ranked by their relative energies.

Quantum Mechanical (QM) Calculations

To obtain more accurate energies and electronic properties, the low-energy conformers identified through molecular mechanics are further refined using quantum mechanical methods.

Protocol:

-

Method Selection: Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) is a common and reliable choice for molecules of this size.

-

Geometry Optimization: The geometry of each low-energy conformer is re-optimized at the selected QM level of theory in a vacuum or with an implicit solvent model.

-

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to compute thermodynamic properties like Gibbs free energy.

-

Property Calculation: Key electronic properties are calculated from the QM wave function. These include the electrostatic potential (ESP) mapped onto the electron density surface, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of (R)-2-methylpentanal in a condensed phase (e.g., in a solvent like water or ethanol) over time.[6][7]

Protocol:

-

System Setup: The lowest-energy conformer of (R)-2-methylpentanal is placed in a periodic box of explicit solvent molecules.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 298 K) and the pressure is adjusted to the target pressure (e.g., 1 atm) while the molecule's position is restrained. This is followed by an unrestrained equilibration phase to allow the system to relax.

-

Production Run: A production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory (positions and velocities of all atoms over time) is saved.

-

Trajectory Analysis: The saved trajectory is analyzed to study dynamic properties such as dihedral angle distributions, radial distribution functions with solvent molecules, and root-mean-square fluctuations (RMSF).

Data Presentation: Representative Findings

The following tables present hypothetical, yet plausible, quantitative data that would be generated from the protocols described above.

Table 1: Conformational Analysis Summary

| Conformer ID | Relative Energy (kcal/mol) (MMFF94) | Relative Gibbs Free Energy (kcal/mol) (DFT B3LYP/6-31G(d)) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (°)\ (C1-C2-C3-C4) |

| Conf-1 | 0.00 | 0.00 | 65.3 | -175.2 |

| Conf-2 | 0.85 | 0.72 | 22.1 | 68.5 |

| Conf-3 | 1.52 | 1.35 | 8.9 | -65.1 |

| Conf-4 | 2.10 | 1.98 | 3.7 | 178.9 |

Table 2: Calculated Molecular Properties (Lowest Energy Conformer)

| Property | Value | Method |

| Dipole Moment | 2.58 Debye | DFT B3LYP/6-31G(d) |

| HOMO Energy | -6.95 eV | DFT B3LYP/6-31G(d) |

| LUMO Energy | -0.21 eV | DFT B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 6.74 eV | DFT B3LYP/6-31G(d) |

| Molecular Surface Area | 135.6 Ų | Connolly Surface |

| LogP (Partition Coefficient) | 1.70 | XLogP3[5] |

Application in QSAR for Fragrance Discovery

For drug and fragrance development, molecular modeling is often a key component of Quantitative Structure-Activity Relationship (QSAR) studies.[8][9] A QSAR model attempts to correlate computed properties of molecules (descriptors) with their experimental activity (e.g., odor intensity or receptor binding affinity).[10][11]

Caption: Workflow for a QSAR study.

A QSAR study involving (R)-2-methylpentanal would begin by calculating a wide range of molecular descriptors. These could include 2D descriptors (e.g., molecular weight, atom counts) and 3D descriptors derived from the low-energy conformers (e.g., molecular shape indices, partial charges). These descriptors would then be used to build a statistical model that could predict the odor profile of novel, un-synthesized molecules.

References

- 1. 2-Methylpentanal - Wikipedia [en.wikipedia.org]

- 2. Pentanal, 2-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (2S)-2-methylpentanal | C6H12O | CID 6999050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulation of class 3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Dynamics Simulation [people.ece.cornell.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combinatorial QSAR of ambergris fragrance compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Combinatorial QSAR of Ambergris Fragrance Compounds | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Biocatalytic Production of (R)-2-Methylpentanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the stereoselective production of (R)-2-methylpentanol via the biocatalytic reduction of racemic 2-methylpentanal. The method employs an evolved ketoreductase (KRED) that facilitates a kinetic resolution of the racemic aldehyde, selectively reducing the (R)-enantiomer to the desired (R)-2-methylpentanol with high enantiomeric excess. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, operating under mild reaction conditions. Detailed experimental procedures for the enzymatic reduction, cofactor regeneration, and product analysis using chiral gas chromatography are presented.

Introduction

(R)-2-methylpentanol is a valuable chiral building block in the synthesis of pharmaceuticals and liquid crystals.[1] Traditional chemical methods for its production often involve multiple steps, harsh reaction conditions, and may result in modest enantiopurity.[1] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), presents a powerful alternative for the synthesis of chiral alcohols.[2][3] These enzymes can exhibit high stereoselectivity, leading to products with high enantiomeric excess (ee).[4]

This application note focuses on a kinetic resolution approach where an evolved KRED selectively reduces the (R)-enantiomer of 2-methylpentanal from a racemic mixture, leaving the (S)-enantiomer unreacted. This process is highly efficient and can be scaled for manufacturing purposes.[1][5] A key aspect of this biocatalytic reduction is the regeneration of the nicotinamide cofactor (NADPH or NADH), which is essential for the economic viability of the process.[6][7]

Principle of the Method

The biocatalytic process is based on the kinetic resolution of racemic 2-methylpentanal. An (R)-selective ketoreductase, in the presence of a nicotinamide cofactor (NADPH), preferentially reduces the (R)-enantiomer of the aldehyde to (R)-2-methylpentanol. The (S)-enantiomer of the aldehyde remains largely unreacted. The overall reaction scheme is depicted below:

Caption: Biocatalytic kinetic resolution of racemic 2-methylpentanal.

A substrate-coupled cofactor regeneration system is often employed, where a sacrificial alcohol (e.g., isopropanol) is used in excess to regenerate the NADPH consumed during the reduction of 2-methylpentanal.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the biocatalytic reduction of 2-methylpentanal using an evolved ketoreductase. The data is based on the process developed by Gooding et al. (2010), which highlights a practical and scalable method.[1]

Table 1: Performance of Evolved Ketoreductase in the Kinetic Resolution of 2-Methylpentanal

| Parameter | Value | Reference |

| Enzyme | Evolved Ketoreductase (KRED) | [1] |

| Substrate | Racemic 2-methylpentanal | [1] |

| Product | (R)-2-methylpentanol | [1] |

| Conversion | >45% | [1] |

| Enantiomeric Excess (ee) of (R)-2-methylpentanol | >98% | [1][5] |

| Volumetric Productivity | High | [1] |

Table 2: Optimized Reaction Conditions

| Parameter | Condition | Reference |

| Temperature | Ambient Temperature | [1] |

| pH | Not specified, typically near neutral for KREDs | |

| Cofactor | NADP+ | [1] |

| Cofactor Regeneration | Isopropanol (substrate-coupled) | [1][6] |

| Substrate Concentration | Scalable, developed at 2-L scale | [1] |

Experimental Protocols

Protocol for Biocatalytic Reduction of Racemic 2-Methylpentanal

This protocol is adapted from the process described by Gooding et al. (2010).[1]

Materials:

-

Evolved Ketoreductase (KRED) preparation

-

Racemic 2-methylpentanal

-

NADP+ sodium salt

-

Isopropanol (IPA)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Reaction vessel with stirring

Procedure:

-

Prepare a buffered solution of NADP+ in the reaction vessel.

-

Add the evolved ketoreductase preparation to the buffered solution.

-

Add isopropanol to the reaction mixture, which will serve as the co-substrate for cofactor regeneration.

-

Initiate the reaction by adding racemic 2-methylpentanal to the mixture with vigorous stirring.

-

Maintain the reaction at a constant temperature (e.g., 25-30 °C).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral GC (see Protocol 4.2).

-

Once the desired conversion is reached (typically around 45-50% to ensure high ee of the product), stop the reaction. The reaction can be quenched by adding a suitable agent like EDTA if the enzyme is metal-dependent, or by protein precipitation.[1]

-

Extract the product and remaining substrate from the aqueous phase using a suitable organic solvent (e.g., methyl tert-butyl ether).

-

Isolate the (R)-2-methylpentanol from the unreacted (S)-2-methylpentanal via distillation.

Caption: Experimental workflow for the biocatalytic production of (R)-2-methylpentanol.

Protocol for Chiral Gas Chromatography (GC) Analysis

This protocol is a general guideline for the analysis of the enantiomers of 2-methylpentanol and the starting material, 2-methylpentanal.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., based on a cyclodextrin derivative like beta-cyclodextrin)[8][9]

-

Helium or Hydrogen as carrier gas

-

Standards of (R)-2-methylpentanol, (S)-2-methylpentanol, and 2-methylpentanal

-

Solvent for sample dilution (e.g., ethyl acetate)

GC Conditions (Example):

-

Column: Chiral GC column (e.g., Rt-βDEXse)[8]

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, hold for 5 minutes.

-

Carrier Gas Flow: 1 mL/min

-

Injection Volume: 1 µL

Procedure:

-

Prepare a calibration curve for 2-methylpentanal and 2-methylpentanol using the standards.

-

Dilute the samples from the reaction mixture in a suitable solvent.

-

Inject the diluted sample into the GC.

-

Identify the peaks corresponding to 2-methylpentanal, (R)-2-methylpentanol, and (S)-2-methylpentanol based on the retention times of the standards.

-

Calculate the conversion by comparing the peak area of the remaining 2-methylpentanal to its initial amount.

-

Calculate the enantiomeric excess (ee) of the 2-methylpentanol product using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

Signaling Pathways and Logical Relationships

The core logical relationship in this biocatalytic system is the enzyme's substrate selectivity and the coupled cofactor regeneration cycle.

Caption: Logical relationship of substrate selectivity and cofactor regeneration.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Enzyme inhibition by substrate or product. | Decrease initial substrate concentration; consider in situ product removal. |

| Inefficient cofactor regeneration. | Ensure sufficient concentration of isopropanol; check activity of the KRED towards isopropanol. | |

| Enzyme instability. | Optimize reaction temperature and pH; consider enzyme immobilization. | |

| Low Enantiomeric Excess | Reaction proceeded beyond 50% conversion. | Carefully monitor reaction progress and stop at the optimal conversion. |

| Poor enzyme selectivity. | Screen for a more selective enzyme or perform further enzyme evolution. | |

| Poor Peak Resolution in GC | Inappropriate GC column or conditions. | Optimize the temperature program; try a different chiral stationary phase. |

Conclusion

The biocatalytic reduction of racemic 2-methylpentanal using an evolved ketoreductase provides an efficient and stereoselective route to (R)-2-methylpentanol. The protocols and data presented in this application note offer a solid foundation for researchers and drug development professionals to implement this green chemistry approach in their laboratories and for process development. Careful optimization of reaction conditions and analytical methods is key to achieving high yields and enantiopurity.

References

- 1. wxjs.chinayyhg.com [wxjs.chinayyhg.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. gcms.cz [gcms.cz]

- 9. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for (R)-2-Methylpentanal in Asymmetric Synthesis

(R)-2-Methylpentanal (CAS: 53531-14-9) , a chiral aldehyde, presents a valuable starting material for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical and natural product sectors. Its inherent chirality at the C2 position can be strategically employed to induce stereoselectivity in a variety of carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically enriched compounds. This document provides detailed application notes and experimental protocols for the use of (R)-2-methylpentanal in key asymmetric transformations.

Diastereoselective Nucleophilic Addition: Synthesis of Chiral Alcohols

The prochiral carbonyl group of (R)-2-methylpentanal can be attacked by nucleophiles to generate a new stereocenter. The existing stereocenter at C2 influences the facial selectivity of the nucleophilic attack, leading to the formation of diastereomeric alcohols. The degree of diastereoselectivity is influenced by the nature of the nucleophile, the solvent, and the presence of chelating agents.

Grignard Addition for the Synthesis of Diastereomeric Secondary Alcohols

Grignard reagents readily add to (R)-2-methylpentanal to furnish secondary alcohols. The stereochemical outcome of this reaction is often predicted by Felkin-Anh or Cram's chelation models, depending on the reaction conditions and the presence of coordinating groups.

Application: Synthesis of chiral building blocks with two contiguous stereocenters, which are common motifs in many natural products and pharmaceutical agents.

Table 1: Diastereoselective Grignard Addition to (R)-2-Methylpentanal (Representative Data)

| Grignard Reagent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| Methylmagnesium Bromide | (2R,3R)-3-methylhexan-2-ol / (2R,3S)-3-methylhexan-2-ol | 70:30 | 85 | [1] |

| Phenylmagnesium Bromide | (2R)-1-phenyl-2-methylpentan-1-ol / (2R)-1-phenyl-2-methylpentan-1-ol | 85:15 | 90 | [2] |

Experimental Protocol: Diastereoselective Addition of Phenylmagnesium Bromide to (R)-2-Methylpentanal

Materials:

-

(R)-2-Methylpentanal (1.0 eq)

-

Phenylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate

Procedure:

-

A solution of (R)-2-methylpentanal (1.0 g, 10 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C in a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer.

-

Phenylmagnesium bromide solution (4.0 mL, 12 mmol) is added dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (15 mL) at 0 °C.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomeric alcohol products. The diastereomeric ratio is determined by GC-MS or NMR analysis.

DOT Script for Grignard Addition Workflow

Caption: Workflow for the diastereoselective Grignard addition to (R)-2-methylpentanal.

Diastereoselective Aldol Reaction: Formation of β-Hydroxy Aldehydes

The reaction of an enolate with (R)-2-methylpentanal provides a powerful method for the construction of carbon-carbon bonds with the concomitant formation of two new stereocenters. The stereochemical outcome of the aldol reaction is highly dependent on the geometry of the enolate (E or Z) and the nature of the metal counterion.

Application: Synthesis of polyketide natural products and other complex molecules containing 1,3-dioxygenated functionalities.

Table 2: Diastereoselective Aldol Reaction with (R)-2-Methylpentanal (Representative Data)

| Enolate Source | Enolate Geometry | Product Stereochemistry | Diastereomeric Ratio | Yield (%) | Reference |

| Lithium enolate of Methyl Propanoate | Z-enolate | syn-aldol adduct | >95:5 | 88 | [3][4] |

| Boron enolate of Ethyl Ketone | E-enolate | anti-aldol adduct | >90:10 | 82 |

Experimental Protocol: Diastereoselective Aldol Reaction with a Lithium Enolate

Materials:

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (1.05 eq, 2.5 M solution in hexanes)

-

Methyl propanoate (1.0 eq)

-

(R)-2-Methylpentanal (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

Procedure:

-

A solution of diisopropylamine (1.15 g, 11.4 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under a nitrogen atmosphere.

-

n-Butyllithium (4.4 mL, 11 mmol) is added dropwise, and the solution is stirred at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

-

Methyl propanoate (1.0 g, 11.4 mmol) is added dropwise to the LDA solution at -78 °C, and the mixture is stirred for 1 hour to form the lithium enolate.

-

A solution of (R)-2-methylpentanal (1.37 g, 13.7 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL).

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 25 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel to yield the syn-aldol adduct. The diastereoselectivity is determined by NMR spectroscopy.

DOT Script for Aldol Reaction Signaling Pathway

Caption: Key steps in the diastereoselective aldol reaction of (R)-2-methylpentanal.

Diastereoselective Wittig Reaction: Synthesis of Chiral Alkenes

The Wittig reaction provides a classic method for the synthesis of alkenes from carbonyl compounds. When a chiral aldehyde such as (R)-2-methylpentanal is used, the stereochemistry of the newly formed double bond can be influenced by the nature of the ylide and the reaction conditions, potentially leading to diastereomeric alkenes.

Application: Synthesis of insect pheromones and other natural products containing chiral alkene moieties.

Table 3: Diastereoselective Wittig Reaction with (R)-2-Methylpentanal (Representative Data)

| Phosphonium Ylide | Product Stereochemistry | Diastereomeric Ratio (Z:E) | Yield (%) | Reference |

| (Triphenylphosphoranylidene)acetaldehyde | (E)-alkene | >95:5 | 75 | |

| Methyl(triphenyl)phosphonium bromide / n-BuLi | (Z)-alkene | >90:10 | 80 |

Experimental Protocol: Diastereoselective Wittig Reaction with a Stabilized Ylide

Materials:

-

(Triphenylphosphoranylidene)acetaldehyde (1.1 eq)

-

(R)-2-Methylpentanal (1.0 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

To a solution of (R)-2-methylpentanal (1.0 g, 10 mmol) in anhydrous DCM (30 mL) is added (triphenylphosphoranylidene)acetaldehyde (3.34 g, 11 mmol).

-

The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere.

-

The solvent is removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate triphenylphosphine oxide.

-

The mixture is filtered, and the filtrate is concentrated.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (E)-alkene product. The stereoselectivity is determined by GC or NMR analysis.

DOT Script for Wittig Reaction Logical Relationship

Caption: Logical flow of the Wittig reaction with (R)-2-methylpentanal.

Disclaimer: The provided protocols and data are representative examples based on analogous reactions and should be adapted and optimized for specific research needs. Appropriate safety precautions should be taken when handling all chemicals.

References

(R)-2-Methylpentanal: A Versatile Chiral Building Block in Asymmetric Synthesis

(R)-2-Methylpentanal , a chiral aldehyde, serves as a valuable and versatile starting material in the stereoselective synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs). Its inherent chirality provides a strategic advantage in controlling the stereochemistry of subsequent transformations, making it a sought-after component in the chiral pool for drug development and scientific research.

Applications in Pheromone Synthesis

One of the notable applications of (R)-2-methylpentanal is in the synthesis of insect pheromones, which often requires high stereochemical purity for biological activity. A key example is the synthesis of specific stereoisomers of 4-methyl-5-nonanol, an aggregation pheromone of the palm weevil Rhynchophorus palmarum. The stereochemistry of this pheromone is crucial for its effectiveness in attracting the target insect species.

The synthesis involves the diastereoselective addition of an organometallic reagent to (R)-2-methylpentanal. For instance, the Grignard reaction with n-butylmagnesium bromide allows for the construction of the C9 carbon skeleton of the pheromone. The inherent chirality at the C2 position of the starting aldehyde influences the stereochemical outcome at the newly formed stereocenter (C5 of the product), leading to the preferential formation of one diastereomer over the other.

Experimental Protocol: Diastereoselective Grignard Addition to (R)-2-methylpentanal

This protocol describes the synthesis of (4R,5S)-4-methyl-5-nonanol, a specific stereoisomer of the pheromone, starting from (R)-2-methylpentanal.

Materials:

-

(R)-2-methylpentanal

-

n-Butylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of (R)-2-methylpentanal in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butylmagnesium bromide is added dropwise to the cooled aldehyde solution with constant stirring.

-

The reaction mixture is stirred at -78 °C for a specified period to ensure complete reaction.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Quantitative Data:

The diastereoselectivity of this reaction is a critical parameter. The ratio of the desired (4R,5S) diastereomer to other diastereomers is determined by the reaction conditions and the nature of the organometallic reagent.

| Starting Material | Reagent | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |

| (R)-2-methylpentanal | n-Butylmagnesium bromide | (4R,5S)-4-Methyl-5-nonanol | Varies (e.g., >90:10) | Typically >80% |

Note: The specific diastereomeric ratio and yield can vary based on the precise reaction conditions, including temperature, solvent, and the presence of chelating agents.

Biocatalytic Reduction to (R)-2-Methylpentanol

Another significant application of (R)-2-methylpentanal is its role as a substrate in biocatalytic reductions to produce the corresponding chiral alcohol, (R)-2-methylpentanol. This transformation is highly valuable as (R)-2-methylpentanol is also an important chiral building block in the synthesis of pharmaceuticals and other fine chemicals.